Cinnamonitrile

Overview

Description

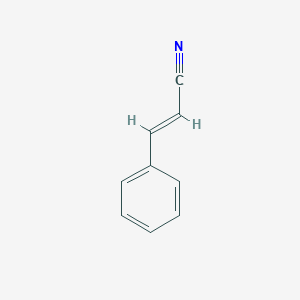

It is characterized by a spicy cinnamon aroma and is commonly used as a fragrance in products such as air fresheners . The compound is a member of the nitrile family and features a phenyl group attached to a propenenitrile moiety.

Mechanism of Action

Target of Action

Cinnamonitrile, also known as (E)-3-phenylprop-2-enenitrile , is an organic compound primarily used as a fragrance in products such as air fresheners It has been suggested that this compound may interact with certain proteins or enzymes in organisms, leading to its observed effects .

Mode of Action

It has been suggested that this compound and similar compounds can inhibit bacterial growth and reproduction by damaging cell membranes, inhibiting atpase activity, disrupting energy metabolism, and preventing biofilm formation . In a study, compounds similar to this compound were found to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in bacteria and fungi, such as cell wall synthesis, protein synthesis, or dna replication .

Pharmacokinetics

Its physical and chemical properties, such as its boiling point of 2638 °C and log P value of 1.96 , suggest that it may be relatively stable and lipophilic, which could influence its absorption and distribution in organisms.

Result of Action

Its potential antimicrobial activity suggests that it may lead to the death of bacterial or fungal cells by disrupting essential cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its volatility and stability may be affected by temperature and pH. Furthermore, its efficacy as an antimicrobial agent may be influenced by the presence of other compounds or the specific characteristics of the microbial species it is acting upon .

Biochemical Analysis

Biochemical Properties

Cinnamonitrile interacts with various enzymes and proteins. For instance, the nitrilase gene nit1, when expressed in Escherichia coli, showed a preference for dinitriles like this compound . This interaction suggests that this compound plays a role in biochemical reactions involving nitrilase enzymes .

Molecular Mechanism

Its synthesis involves an aldol-like condensation of benzaldehyde with acetonitrile under alkaline conditions . This suggests that this compound might interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

A study on the selective α-deuteration of cinnamonitriles showed that tBuOK is an efficient catalyst for deuteration at the α-C(sp2) position of cinnamonitriles . This suggests that this compound’s effects can change over time in laboratory settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it’s known to be a substrate for nitrilase enzymes

Transport and Distribution

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamonitrile can be synthesized through several methods:

Aldol-like Condensation: This method involves the condensation of benzaldehyde with acetonitrile under alkaline conditions.

Elimination Reaction: Various oximes derived from cinnamaldehyde can undergo elimination reactions to form this compound.

Oxidative Coupling: Benzene can be coupled with acrylonitrile in the presence of a palladium catalyst to produce this compound.

Industrial Production Methods:

Base Phase Transfer Catalytic Dehydration: This method involves the catalytic dehydration of cinnamon aldoxime using potassium hydroxide and tetrabutylammonium bromide (TBAB) as catalysts.

Catalytic Olefination: Hydrazones of aromatic aldehydes can be reacted with dibromoacetonitrile in the presence of copper salts to produce cinnamonitriles.

Chemical Reactions Analysis

Cinnamonitrile undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Base-free conditions with manganese catalysts can facilitate the addition of saturated nitriles to unsaturated nitriles.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Primary amines such as allylamine.

Substitution: Dinitrile derivatives and other substituted products.

Scientific Research Applications

Cinnamonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Cinnamonitrile can be compared with other similar compounds such as:

Cinnamaldehyde: Both compounds have a phenyl group attached to a propenyl moiety, but cinnamaldehyde contains an aldehyde group instead of a nitrile group.

Phenylacetonitrile: This compound has a similar structure but lacks the double bond present in this compound.

Benzyl Cyanide: Similar to this compound, benzyl cyanide contains a phenyl group attached to a nitrile group, but the nitrile is directly bonded to the phenyl ring.

Uniqueness: this compound’s unique combination of a phenyl group and a propenenitrile moiety allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .

Biological Activity

Cinnamonitrile, a compound derived from cinnamon, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by recent studies and findings.

Chemical Structure and Properties

This compound (chemical formula: C₉H₇N) is an α,β-unsaturated nitrile that can be synthesized through various chemical reactions, including the Knoevenagel reaction. Its structure allows it to exhibit significant biological activity due to the presence of both a nitrile group and a phenyl ring.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, a study demonstrated that cinnamon nanoparticles (CNPs), which include this compound, significantly accelerated wound healing in diabetic rats infected with methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that wounds treated with CNPs showed a notable reduction in infection and improved healing metrics compared to control groups .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 0.5 mg/ml |

| Cinnamaldehyde | Escherichia coli | 0.209 mg/ml |

| Eugenol | Streptococcus mutans | 0.052 mg/ml |

Anticancer Potential

The anticancer properties of this compound have also been investigated. A study focused on synthesizing novel derivatives of this compound and evaluating their cytotoxic effects against various cancer cell lines. The findings indicated that certain derivatives exhibited significant antiproliferative effects on human breast adenocarcinoma cells, with some compounds reducing cell viability by over 80% at specific concentrations .

Case Study: Anticancer Activity

In a recent study, researchers synthesized several this compound derivatives and tested their effects on B16-F10 melanoma cells. The most effective compound demonstrated an 86% reduction in cell migration and significant inhibition of invasion and adhesion, indicating strong antimetastatic activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : this compound disrupts bacterial cell membranes and inhibits biofilm formation, which is crucial for its effectiveness against resistant strains like MRSA .

- Anticancer Mechanism : It induces apoptosis in cancer cells through pathways involving caspase activation and modulation of Bcl-2 family proteins .

Properties

IUPAC Name |

(E)-3-phenylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKNLRXFUTWSOY-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044385 | |

| Record name | (2E)-3-Phenylprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1885-38-7, 4360-47-8 | |

| Record name | (2E)-3-Phenyl-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Cinnamonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Cinnamonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinnamonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinnamonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenenitrile, 3-phenyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenenitrile, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-Phenylprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinnamonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMONITRILE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H475UV3WWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cinnamonitrile has the molecular formula C9H7N and a molecular weight of 129.16 g/mol. []

A: this compound has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) [, , , , , , , ], Infrared (IR) [, ], and Mass Spectrometry (MS) [, , , ]. These techniques provide valuable information about the compound's structure, bonding, and fragmentation patterns.

ANone: this compound can be synthesized through several methods, including:

- Dehydration of cinnamaldehydeoxime with acetic anhydride under microwave irradiation [, ]

- Reaction of β-bromostyrene with potassium cyanide []

- Reduction of α-phenylsulfonylcinnamonitriles with samarium iodide (SmI2) in a tetrahydrofuran (THF) and methanol (MeOH) system [, , ]

A: Substituents on the aromatic ring of this compound can significantly influence its reactivity in various reactions, including copolymerization [, ] and anionic copolymerization []. Electron-donating groups generally enhance reactivity, while electron-withdrawing groups tend to decrease it.

A: Coordination of this compound to transition metals, such as platinum or palladium, can alter its reactivity. For instance, in the presence of N-methyl-C-phenylnitrone, metal-coordinated this compound undergoes [2 + 3] cycloaddition exclusively at the nitrile (CN) bond, leading to Δ4-1,2,4-oxadiazoline complexes [].

ANone: this compound derivatives have shown potential in various applications, including:

- Anti-platelet Aggregation: α-Phenyl this compound and 4-methoxy-α-phenyl this compound exhibit potent anti-platelet aggregation activity in vitro. []

- Bird Repellent: this compound, in combination with methyl anthranilate, acts as a bird repellent with synergistic effects. []

- Liquid Crystals: 4-Substituted benzonitriles and cinnamonitriles are incorporated into liquid crystalline materials, contributing to positive dielectric anisotropy. []

A: Base-catalyzed hydrogen-deuterium exchange at the α-carbon of this compound using deuterated ethanol and sodium ethoxide as a catalyst has been reported. [] The reaction likely proceeds through the formation of a vinyl carbanion intermediate.

A: this compound derivatives, particularly those with electron-donating substituents, can participate in radical copolymerization with vinyl monomers such as styrene and acrylonitrile. [, ]

A: The electrochemical reduction of this compound has been studied in detail. [] The reaction can lead to the formation of various products, including linear and cyclic hydrodimers, saturated hydro products, and glutaronitrile derivatives, depending on the reaction conditions and applied potential.

A: Yes, Rhodococcus ruber CGMCC3090 can biotransform this compound into cinnamamide. [] This microbial transformation offers a potentially greener alternative to chemical synthesis.

A: Studies in rats have shown that this compound can be metabolized through two main pathways, leading to the formation of two types of mercapturic acids: N-acetyl-S-(2-cyanoethyl)-L-cysteine and N-acetyl-S-(2-hydroxyethyl)-L-cysteine (phenyl-substituted in the case of this compound). []

ANone: Various analytical techniques are employed for characterizing and quantifying this compound and its derivatives, including:

A: Achiral/chiral SFC/MS proves valuable in profiling isomeric this compound/hydrothis compound intermediates during multi-step stereoselective synthesis. It efficiently determines the diastereomeric/enantiomeric composition of the final product and identifies remaining E/Z isomers from the starting material. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.